5,7-Dichloro-1,3-benzoxazole-2-thiol is a heterocyclic compound notable for its dual chlorine substituents and a thiol group, which contribute to its unique biological properties. This compound is classified under the category of benzoxazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential for biological activity, making it a subject of interest in various scientific studies.
The synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol can be achieved through several methods. A common approach involves the condensation of 2-aminophenol with chlorinated aldehydes or acids. Specifically, one method utilizes 2-amino-4,6-dichlorophenol and carbon disulfide in the presence of potassium hydroxide under reflux conditions. This reaction typically requires careful temperature control and may involve subsequent steps such as acidification to isolate the product .
Technical Details:
In industrial settings, the production of this compound may employ continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. Microwave-assisted synthesis is also explored to reduce reaction times while improving product purity.
5,7-Dichloro-1,3-benzoxazole-2-thiol has a molecular formula of and a molecular weight of approximately 220.08 g/mol. The compound features a benzoxazole ring structure with chlorine substituents at the 5 and 7 positions and a thiol group at the 2 position.
Structural Data:
5,7-Dichloro-1,3-benzoxazole-2-thiol is involved in various chemical reactions:
Common Reagents:
The primary target for 5,7-dichloro-1,3-benzoxazole-2-thiol is GlcN-6-P synthase, an enzyme crucial for the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). This compound inhibits GlcN-6-P synthase activity, which disrupts the formation of amino sugar-containing macromolecules essential for bacterial growth.
The inhibition leads to a significant reduction in bacterial proliferation by interfering with critical biosynthetic pathways .
5,7-Dichloro-1,3-benzoxazole-2-thiol typically appears as a crystalline solid with specific melting points that can be determined through standard laboratory techniques.
The compound exhibits notable stability under standard storage conditions but may react under oxidative or reductive environments as described previously.
Relevant Data:
5,7-Dichloro-1,3-benzoxazole-2-thiol has significant applications across various fields:
Benzoxazole represents a privileged scaffold in medicinal chemistry, first identified in natural products like calcimycin and boxazomycin B. Its integration into synthetic pharmaceuticals began in the 1970s with the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as flunoxaprofen and benoxaprofen [8]. The muscle relaxant chlorzoxazone (1958) marked an early therapeutic application, demonstrating the scaffold's versatility in targeting diverse biological pathways . Over the past decade, benzoxazole derivatives have undergone significant structural optimization to enhance pharmacokinetic properties and target specificity. Recent clinical candidates exploit the scaffold's planar aromatic structure for DNA intercalation and enzyme inhibition, particularly in oncology and infectious disease therapeutics [7]. The evolution of benzoxazole chemistry reflects a transition from serendipitous discovery to rational design, with over 120 patented benzoxazole-based pharmacophores between 2016-2023 targeting cancer, microbial infections, and inflammatory disorders .
Table 1: Historical Milestones in Benzoxazole-Based Drug Development
Year | Compound | Therapeutic Class | Significance |
---|---|---|---|
1958 | Chlorzoxazone | Muscle relaxant | First benzoxazole FDA-approved drug |
1978 | Benoxaprofen | NSAID | Withdrawn due to hepatotoxicity |
1980s | Boxazomycin B | Antibiotic | Natural product with benzoxazole core |
2016-2023 | Multiple candidates | Anticancer/antimicrobial | Over 15 compounds in preclinical development |
The introduction of a thiol group (-SH) at the C2 position of benzoxazole fundamentally alters its electronic profile and biological interactions. Thiol substitution enhances hydrogen-bonding capacity (acting as both donor and acceptor) and enables metal chelation, facilitating interactions with metalloenzymes [6] [10]. Spectroscopic studies reveal that the thione-thiol tautomerism creates nucleophilic sites amenable to alkylation, acylation, and oxidative coupling reactions [6]. This reactivity underpins the molecule's ability to form disulfide bridges with cysteine residues in biological targets, as demonstrated in urease inhibition studies where thiol-benzoxazoles show IC50 values up to 100-fold lower than their oxo counterparts [6]. The thiol group also serves as a synthetic handle for constructing hybrid molecules, exemplified by antitubercular prodrugs where 5-fluorobenzoxazole-2-thiol derivatives exhibit 1.6 μM potency against Mycobacterium tuberculosis through mycothiol-mediated activation [10].
The 5,7-dichloro substitution pattern confers distinct advantages in drug design:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7